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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B15568847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the KMT2A (MLL) protein is a critical dependency in certain

types of acute leukemia, specifically those with KMT2A rearrangements or NPM1 mutations.

This has led to the rapid development of a new class of targeted therapies: Menin-MLL

inhibitors. As several of these agents progress through clinical trials, understanding their

distinct pharmacokinetic (PK) profiles is paramount for researchers and clinicians seeking to

optimize their therapeutic application. This guide provides a comparative overview of the

available pharmacokinetic data for four prominent Menin-MLL inhibitors: revumenib, ziftomenib,

DSP-5336, and bleximenib.

Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the selected Menin-MLL

inhibitors based on data from their respective clinical trials. It is important to note that direct

cross-trial comparisons should be made with caution due to potential differences in study

populations, dosing regimens, and analytical methods.
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Parameter
Revumenib
(AUGMENT-
101)

Ziftomenib
(KOMET-001)

DSP-5336
(NCT04988555)

Bleximenib
(JNJ-
75276617)
(NCT04811560)

Recommended

Phase 2 Dose

163 mg q12h

(with strong

CYP3A4

inhibitors); 276

mg q12h (without

strong CYP3A4

inhibitors)[1]

600 mg once

daily[2][3]

≥140 mg twice

daily identified as

active[4][5]

100 mg BID

(after 50 mg BID

step-up)[6]

Tmax (median)

2 hours (with

strong CYP3A4

inhibitors); 1 hour

(without strong

CYP3A4

inhibitors)[7]

3.5 hours[8] ~2 hours[5]
Data not publicly

available

Cmax

3220 ng/mL (163

mg q12h with

strong CYP3A4i)

[1]

Dose-

proportional

increase up to

600 mg[9]

Dose-dependent

increases

observed at

doses > 140 mg

BID[10]

Data not publicly

available

AUC

AUC decreased

by 19% with

strong

CYP3A4i[7]

Dose-

proportional

increase up to

600 mg; 5-fold

accumulation at

steady state[9]

[11]

Minimal to no

drug

accumulation

with repeat

dosing[4][12][13]

Data not publicly

available
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Half-life (t½)

7.5 hours (with

strong CYP3A4

inhibitors); 3.6

hours (without

strong CYP3A4

inhibitors)[14]

61.5 hours[8] 2-7 hours[5]
Data not publicly

available

Metabolism

Primarily

metabolized by

CYP3A4[1]

Primarily

metabolized by

oxidation, N-

demethylation,

and N-

dealkylation[8]

Not significantly

impacted by

strong CYP3A4

inhibitor

azoles[10]

Data not publicly

available

Excretion
Data not publicly

available

Primarily in feces

(89.7% as

unchanged drug)

[8]

Data not publicly

available

Data not publicly

available

Absolute

Bioavailability

Data not publicly

available
12.9%[8]

Data not publicly

available

Data not publicly

available

Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase 1/2

clinical trials for each respective Menin-MLL inhibitor. The general methodology for assessing

the pharmacokinetic profiles in these studies involves the following key steps:

1. Study Population: Adult and, in some cases, pediatric patients with relapsed or refractory

acute leukemia harboring KMT2A rearrangements or NPM1 mutations.

2. Dosing and Administration: Inhibitors are administered orally, typically in continuous cycles.

Dose-escalation cohorts are used to determine the recommended Phase 2 dose (RP2D). For

some inhibitors, such as revumenib, dosing is adjusted based on the concomitant use of strong

CYP3A4 inhibitors[1][15].

3. Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after

drug administration to characterize the drug's absorption, distribution, metabolism, and
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excretion (ADME) profile. A typical sampling schedule in a Phase 1 oncology trial for an oral

agent includes:

Pre-dose (trough)

Multiple time points post-dose to capture the peak concentration (Cmax), such as 0.5, 1, 2,

4, 6, 8, and 24 hours post-dose.

Samples may be collected after a single dose and at steady-state (after multiple doses) to

assess drug accumulation[8][9].

4. Bioanalytical Method: Drug concentrations in plasma or serum are quantified using validated

analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-

MS/MS). This technique offers high sensitivity and specificity for the drug and its

metabolites[10].

5. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is a standard method used to

determine key PK parameters from the concentration-time data. This approach calculates

parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and

elimination half-life without assuming a specific compartmental model for drug distribution and

elimination[16][17]. Population pharmacokinetic (PopPK) modeling may also be employed to

identify sources of variability in drug exposure among patients[9].

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the process of

pharmacokinetic evaluation, the following diagrams have been generated.
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Caption: The Menin-MLL signaling pathway in acute leukemia.
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Caption: A typical experimental workflow for pharmacokinetic analysis.
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Conclusion
The development of Menin-MLL inhibitors marks a significant advancement in the targeted

therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. The

pharmacokinetic profiles of these agents, including revumenib, ziftomenib, DSP-5336, and

bleximenib, reveal distinct characteristics in terms of their absorption, distribution, metabolism,

and excretion. Revumenib's pharmacokinetics are notably influenced by concomitant CYP3A4

inhibitors, requiring dose adjustments. Ziftomenib exhibits a long half-life, supporting once-daily

dosing. While detailed quantitative data for DSP-5336 and bleximenib are still emerging,

preliminary findings suggest manageable safety profiles and promising anti-leukemic activity.

As more data from ongoing and future clinical trials become available, a more comprehensive

understanding of the pharmacokinetic and pharmacodynamic relationships of these novel

agents will emerge. This will be crucial for optimizing dosing strategies, managing drug-drug

interactions, and ultimately improving patient outcomes in these high-risk leukemia subtypes.

The information presented in this guide serves as a foundational resource for the scientific

community to stay abreast of the evolving landscape of Menin-MLL inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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